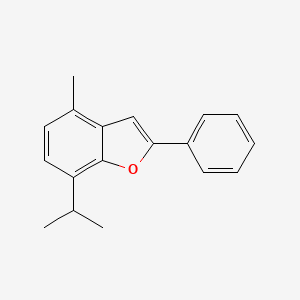
4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropyl-4-methyl-2-phenylbenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound is notable for its unique structural features, which include an isopropyl group at the 7-position, a methyl group at the 4-position, and a phenyl group at the 2-position. These structural modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-4-methyl-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the cyclization of ortho-hydroxyphenyl derivatives with appropriate alkylating agents. For instance, the synthesis can start with the preparation of 2-phenyl-3-(1-isopropyl-4-methyl)prop-2-en-1-ol, followed by cyclization using acidic or basic catalysts to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes are often employed in the cyclization steps. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Isopropyl-4-methyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms, such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the benzofuran ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
7-Isopropyl-4-methyl-2-phenylbenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications. Derivatives of benzofuran compounds have shown promise in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials, including polymers and dyes. .
Wirkmechanismus
The mechanism of action of 7-Isopropyl-4-methyl-2-phenylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzofuran: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
4-Methyl-2-phenylbenzofuran: Similar structure but without the isopropyl group.
7-Isopropyl-2-phenylbenzofuran: Lacks the methyl group at the 4-position.
Uniqueness: 7-Isopropyl-4-methyl-2-phenylbenzofuran is unique due to the combined presence of isopropyl, methyl, and phenyl groups. These substituents influence its reactivity and biological activity, making it distinct from other benzofuran derivatives. The specific arrangement of these groups can enhance its interactions with biological targets and improve its efficacy in various applications .
Eigenschaften
CAS-Nummer |
88631-80-5 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-7-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C18H18O/c1-12(2)15-10-9-13(3)16-11-17(19-18(15)16)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI-Schlüssel |
RRLOIOHWUNWCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(OC2=C(C=C1)C(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



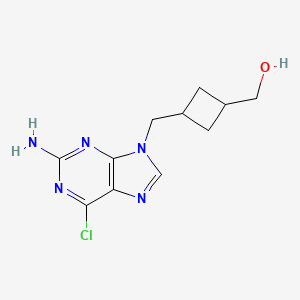
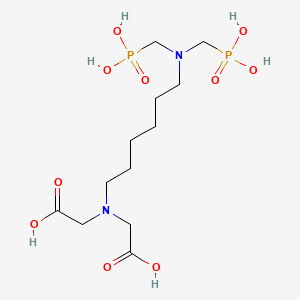
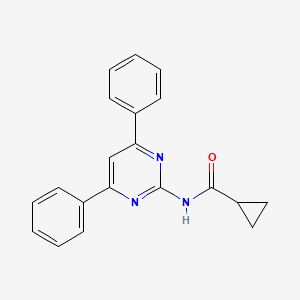
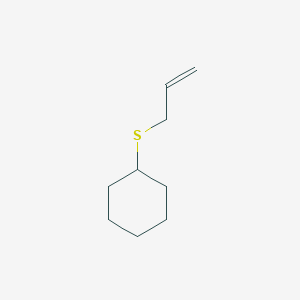
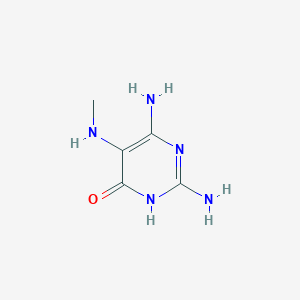
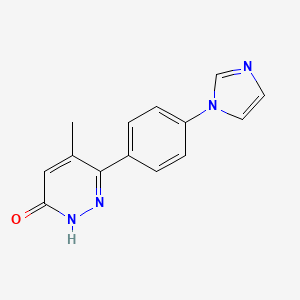

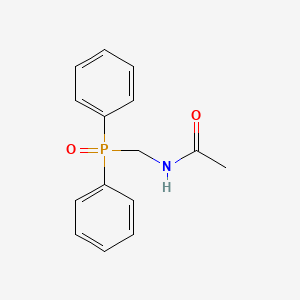
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


